2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide
Description
The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide features a 1,2-oxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 3 with an acetamide moiety linked to a 2,3,4-trifluorophenyl ring. The oxazole ring contributes to π-π stacking and hydrogen-bonding capabilities, while the trifluorophenyl group may improve lipophilicity and bioavailability.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c1-26-14-6-3-10(7-16(14)27-2)15-8-11(24-28-15)9-17(25)23-13-5-4-12(20)18(21)19(13)22/h3-8H,9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWICSMLDOGJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Formation of the Trifluorophenylacetamide Moiety: The trifluorophenylacetamide moiety can be synthesized through an acylation reaction involving a trifluorophenylamine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-fluorophenyl)acetamide (BG02302)
- Structure : Differs only in the fluorophenyl substituent (2-fluoro vs. 2,3,4-trifluoro).
- Molecular Weight : 356.35 g/mol vs. an estimated 376–380 g/mol for the target compound.
- Increased fluorine content may improve metabolic stability and membrane permeability due to higher lipophilicity (logP) .
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide
- Structure: Replaces the trifluorophenyl group with a methylideneaminooxy-linked dimethoxyphenyl moiety.
- Key Differences: The methylideneaminooxy group introduces a Schiff base-like structure, which may reduce hydrolytic stability compared to the acetamide linkage in the target compound. The absence of fluorine substituents likely results in lower lipophilicity and altered pharmacokinetic properties .
2-((5-(4-(2-(3,4-Dimethoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Structure : Features a 1,3,4-thiadiazole core with a piperazinyl group and sulfur atom.
- Key Differences: The thiadiazole ring may confer greater metabolic resistance compared to the oxazole ring but could reduce π-stacking interactions.
2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Structure : Contains a 1,3,4-oxadiazole ring and a thiazolidinedione moiety.
- Key Differences :
Structural and Functional Data Table
Key Findings and Implications
- Fluorine Substitution: The trifluorophenyl group in the target compound likely enhances binding affinity and metabolic stability compared to monofluorinated or non-fluorinated analogs .
- Heterocyclic Core : Oxazole derivatives generally exhibit better π-stacking than thiadiazoles or oxadiazoles but may have lower metabolic resistance .
- Toxicity Predictions : Compounds with ester groups (e.g., triazole derivatives in ) show variable acute toxicity profiles, suggesting the acetamide group in the target compound may offer a safer profile .
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